Home > Products > Screening Compounds P143317 > Dusquetide aceate
Dusquetide aceate -

Dusquetide aceate

Catalog Number: EVT-14891642
CAS Number:
Molecular Formula: C27H51N9O7
Molecular Weight: 613.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of dusquetide acetate involves solution phase synthesis, a method that allows for the assembly of peptide chains in a controlled environment. This technique is typically employed to ensure high purity and yield of the desired peptide product. The purity of the synthesized dusquetide is analyzed using high-performance liquid chromatography, which ensures that the final product meets the required specifications for clinical use .

Technical Details

The synthesis process includes several steps:

  • Peptide Chain Assembly: Utilizing specific coupling reagents to facilitate the formation of peptide bonds between amino acids.
  • Purification: Following synthesis, the crude product undergoes purification to remove any unreacted materials or side products.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and molecular weight of dusquetide acetate .
Molecular Structure Analysis

Structure

Dusquetide acetate has a molecular formula of C25H47N9O5C_{25}H_{47}N_{9}O_{5} and a unique InChIKey of ZUJBBVJXXYRPFS-DYKIIFRCSA-N. Its structure consists of a sequence of amino acids that confer its biological activity, particularly its ability to interact with immune cells .

Data

The molecular weight of dusquetide acetate is approximately 511.68 g/mol. The compound's structural integrity is crucial for its function as an innate defense regulator, influencing its interactions with cellular targets such as sequestosome 1 (p62) proteins .

Chemical Reactions Analysis

Reactions

Dusquetide acetate primarily functions through its interactions with immune signaling pathways. It has been shown to modulate inflammatory responses by affecting cytokine production and immune cell activation. The compound's mechanism involves binding to specific receptors on immune cells, leading to downstream signaling events that enhance innate immunity.

Technical Details

The peptide's interactions can be characterized by various biochemical assays that measure changes in cell signaling pathways. These include:

  • Cytokine Release Assays: To assess changes in pro-inflammatory cytokine levels.
  • Cell Viability Assays: To evaluate the impact on immune cell survival and function following treatment with dusquetide acetate .
Mechanism of Action

Dusquetide acetate operates by modulating the innate immune system at key convergence points within intracellular signaling pathways. It enhances the body's natural defense mechanisms against infections while simultaneously reducing excessive inflammation. Specifically, it influences pathways involving sequestosome 1, which plays a critical role in autophagy and inflammation regulation.

Process

The mechanism involves:

  • Binding: Dusquetide binds to immune cell receptors, triggering activation.
  • Signal Transduction: This binding initiates intracellular signaling cascades that lead to enhanced immune responses.
  • Outcome: The result is improved clearance of pathogens and reduced severity of inflammatory conditions such as oral mucositis during cancer treatments .
Physical and Chemical Properties Analysis

Physical Properties

Dusquetide acetate is typically presented as a white to off-white powder. Its solubility profile indicates it is soluble in aqueous solutions, which is essential for its administration in clinical settings.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but requires careful handling to maintain its integrity.
  • pH Sensitivity: Its activity may be influenced by pH levels, which can affect its solubility and interaction with target cells.

Relevant data indicate that dusquetide maintains its biological activity across a range of temperatures and pH levels typical of human physiology .

Applications

Dusquetide acetate has significant potential in various scientific applications:

  • Therapeutic Use: It is being investigated primarily for its efficacy in reducing oral mucositis in patients undergoing chemotherapy for head and neck cancers.
  • Research Tool: As an innate defense regulator, it serves as a valuable tool for studying immune responses and developing new treatments for infections and inflammatory diseases.

Clinical trials have demonstrated its effectiveness in mitigating the duration and severity of oral mucositis, showcasing its promise as a therapeutic agent in oncology settings .

Introduction to Dusquetide Acetate as an Innate Defense Regulator (IDR)

Historical Development and Classification Within Antimicrobial Peptides (AMPs)

Dusquetide acetate (development code SGX942) represents a paradigm shift in antimicrobial and anti-inflammatory therapeutic approaches. This synthetic pentapeptide (sequence: H-Arg-Ile-Val-Pro-Ala-NH₂) was rationally designed as a next-generation Innate Defense Regulator (IDR) based on natural host defense peptide scaffolds [7] [9]. Its development trajectory began with first-generation IDRs like IDR-1, which demonstrated immunomodulatory potential but lacked clinical viability. Structural optimization yielded dusquetide's compact 5-amino acid framework featuring a cationic N-terminal arginine residue critical for biological activity [1] [6]. Unlike conventional AMPs that primarily target microbial membranes, dusquetide was specifically engineered to modulate host immune pathways through precise intracellular protein interactions [7] [9].

Dusquetide occupies a unique niche within the AMP classification landscape. While most AMPs (e.g., LL-37, defensins) exert direct antimicrobial activity primarily through membrane disruption mechanisms ("Barrel-Stave," "Toroidal," or "Carpet" models), dusquetide exhibits minimal direct microbicidal activity [4] [8]. Instead, it functions through sophisticated receptor-mediated immunomodulation, placing it within the emerging subclass of Host Defense Peptide (HDP) derivatives known as Innate Defense Regulators (IDRs) [7] [9]. This mechanistic distinction is fundamental: whereas traditional AMPs act as endogenous antibiotics, dusquetide orchestrates a coordinated host immune response by binding to the intracellular adaptor protein p62 (sequestosome-1), thereby modulating downstream signaling events [1] [6].

Table 1: Classification of Dusquetide Within Antimicrobial Peptide Frameworks

Classification ParameterConventional AMPsDusquetide (IDR Class)
Primary MechanismDirect membrane disruptionIntracellular receptor binding (p62)
Charge CharacteristicsStrongly cationic (+2 to +11)Moderately cationic (Net charge +1)
Structural MotifAmphipathic α-helix/β-sheetLinear pentapeptide
Biological ActivityDirect microbial killingInnate immune modulation
Molecular TargetMicrobial membranesHuman p62 protein (ZZ domain)
Resistance PotentialLow (membrane targeting)Very low (host-targeted)

The clinical development pathway of dusquetide has been marked by strategic targeting of unmet medical needs. Following promising preclinical studies demonstrating efficacy in infection and inflammation models [2] [7], it advanced through Phase 2 and 3 clinical trials focused on severe oral mucositis (SOM) in head and neck cancer patients undergoing chemoradiation therapy [2] [5]. This indication selection was scientifically grounded in the recognition that innate immunity plays a pivotal role in mucosal injury pathophysiology and that dusquetide's mechanism could simultaneously address infection risk and tissue inflammation without interfering with tumoricidal treatments [5] [7].

Role of IDRs in Modulating Host-Pathogen Interactions and Inflammation

Innate Defense Regulators represent a novel therapeutic approach that targets the host response continuum to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) [7] [9]. Dusquetide fundamentally reprograms innate immune signaling at a key convergence point downstream of pattern recognition receptors (PRRs), effectively creating a balanced immune response that enhances microbial clearance while constraining destructive inflammation [7] [9]. This dual functionality positions IDRs as "agnostic therapies" capable of managing diverse infectious and inflammatory challenges without being constrained by pathogen-specific resistance mechanisms [7].

The molecular basis of dusquetide's immunomodulatory activity centers on its high-affinity interaction (Kd = 0.8 μM) with the ZZ domain of p62, an evolutionarily conserved scaffold protein that functions as a critical node in autophagy, oxidative stress response, and inflammatory signaling [1] [6]. Structural analyses using NMR spectroscopy and X-ray crystallography (resolution: 2.2 Å) reveal that dusquetide binding is mediated through both electrostatic and hydrophobic interactions, with the N-terminal arginine residue engaging a highly acidic groove on p62 via hydrogen bonding with D129, N132, D147, and D149 residues [1] [6]. Hydrophobic contacts involving isoleucine (Ile2) and valine (Val3) residues further stabilize the complex formation [1] [6].

Table 2: Key Molecular Interactions in Dusquetide-p62 Complex

Dusquetide Residuep62 ZZ Domain ResidueInteraction Type
Arg1D129, D149 (carboxyl groups)Hydrogen bonding
Arg1 (guanidino group)D129, N132Hydrogen bonding
Arg1 (backbone carbonyl)I127 (amino group)Hydrogen bonding
Ile2D147 (carboxyl group)Hydrogen bonding
Ile2 (side chain)N125, V126, V144Hydrophobic contact
Val3Multiple hydrophobic residuesHydrophobic contact

Through this specific binding interaction, dusquetide exerts profound effects on innate immune signaling pathways:

  • Modulation of p62-RIP1 Complex: Dusquetide binding stabilizes the interaction between p62 and receptor-interacting protein 1 (RIP1), a critical regulator of cell survival, inflammation, and necroptotic cell death pathways [1] [6]. This modulation enhances protective signaling cascades while reducing pathological inflammation.

  • Activation of p38 MAPK Pathway: Treatment with dusquetide significantly increases phosphorylation of p38 mitogen-activated protein kinase (MAPK), a central regulator of inflammatory cytokine production and cellular stress responses [1] [6]. This activation occurs without inducing autophagy, distinguishing dusquetide's mechanism from other p62-targeting compounds.

  • Enhanced C/EBP-β Expression: Dusquetide upregulates CCAAT/enhancer-binding protein beta (C/EBP-β), a transcription factor governing myeloid cell differentiation, acute phase response, and resolution of inflammation [1] [6]. This effect contributes to the polarization of macrophages toward anti-inflammatory and tissue-reparative phenotypes.

The functional consequences of these molecular events manifest in dusquetide's dual efficacy profile demonstrated in preclinical and clinical studies. In infection models, dusquetide enhances bacterial clearance of both Gram-positive and Gram-negative pathogens through augmented phagocytic activity and improved neutrophil recruitment and function [7] [9]. Crucially, this anti-infective activity complements rather than replaces conventional antibiotics, acting synergistically with standard-of-care treatments [7]. In inflammatory conditions such as oral mucositis, dusquetide significantly reduces the duration of severe lesions by approximately 50% in preclinical models and 50-67% in clinical studies through its ability to mitigate excessive inflammation while promoting tissue repair [2] [5].

Notably, dusquetide's immunomodulatory mechanism has demonstrated intriguing ancillary benefits in oncology settings. In a Phase 2 study of head and neck cancer patients, dusquetide treatment was associated with improved tumor resolution rates (63% complete response at 1-month follow-up in the 1.5 mg/kg group vs. 47% in placebo) and significantly reduced long-term mortality (19% vs. 81% at 12 months) [5]. These observations suggest that dusquetide's modulation of the tumor microenvironment through p62-mediated pathways may enhance conventional cancer therapies without promoting tumorigenesis, although further investigation is warranted to elucidate these complex interactions fully.

Table 3: Summary of Dusquetide Acetate

PropertySpecification
Chemical NameL-Arginyl-L-isoleucyl-L-valyl-L-prolyl-L-alaninamide acetate
SequenceH-Arg-Ile-Val-Pro-Ala-NH₂
Molecular FormulaC₂₅H₄₇N₉O₅ (free base)
Molecular Weight553.70 g/mol (free base)
CAS Number931395-42-5 (free base)
Mechanism CategoryInnate Defense Regulator (IDR)
Molecular Targetp62 (SQSTM1) ZZ domain
Therapeutic ClassImmunomodulatory peptide
Development StatusPhase 3 clinical development

Properties

Product Name

Dusquetide aceate

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-[[(2R,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C27H51N9O7

Molecular Weight

613.8 g/mol

InChI

InChI=1S/C25H47N9O5.C2H4O2/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35;1-2(3)4/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30);1H3,(H,3,4)/t14-,15-,16-,17-,18-,19+;/m0./s1

InChI Key

MHCOZKVWHCZMCC-SBSJNQFDSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.